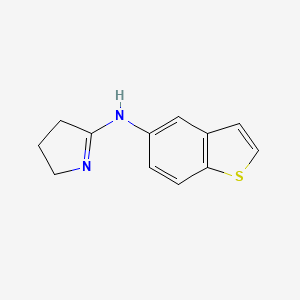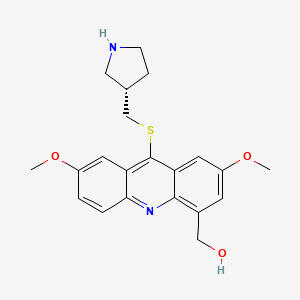
DYRK2 inhibitor C17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DYRK2 inhibitor C17 is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). This compound has shown significant potential in regulating various cellular processes, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
The synthesis of DYRK2 inhibitor C17 involves multiple rounds of structure-based optimization guided by co-crystallized structuresThe reaction conditions often involve standard organic synthesis techniques, including condensation, reduction, and substitution reactions .
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis protocols while ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
DYRK2 inhibitor C17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the acridine core.
Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s selectivity and potency.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the acridine core with modified functional groups .
Aplicaciones Científicas De Investigación
DYRK2 inhibitor C17 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the function of DYRK2 and its role in various biochemical pathways.
Biology: Helps in understanding the regulatory functions of DYRK2 in protein synthesis and calcium entry.
Medicine: Potential therapeutic applications in treating cancers, such as triple-negative breast cancer and multiple myeloma, by inhibiting DYRK2 activity and reducing proteasome activity
Industry: Potential use in developing new drugs targeting DYRK2-related pathways.
Mecanismo De Acción
DYRK2 inhibitor C17 exerts its effects by selectively inhibiting the kinase activity of DYRK2. The compound binds to the ATP-binding site of DYRK2, preventing its phosphorylation activity. This inhibition affects various downstream targets, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1). The inhibition of DYRK2 leads to reduced protein synthesis and altered calcium entry, impacting cellular processes such as cell cycle progression and tumor growth .
Comparación Con Compuestos Similares
DYRK2 inhibitor C17 is unique due to its high selectivity and potency. Similar compounds include:
LDN192960: Another DYRK2 inhibitor with good selectivity but also inhibits other kinases like Haspin and DYRK3.
DYRK2 inhibitor C16: A closely related compound with similar structure but slightly different functional groups, resulting in different selectivity profiles.
This compound stands out due to its nanomolar inhibitory concentration (IC50) and minimal off-target effects on other kinases .
Propiedades
Fórmula molecular |
C21H24N2O3S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
[2,7-dimethoxy-9-[[(3S)-pyrrolidin-3-yl]methylsulfanyl]acridin-4-yl]methanol |
InChI |
InChI=1S/C21H24N2O3S/c1-25-15-3-4-19-17(8-15)21(27-12-13-5-6-22-10-13)18-9-16(26-2)7-14(11-24)20(18)23-19/h3-4,7-9,13,22,24H,5-6,10-12H2,1-2H3/t13-/m0/s1 |
Clave InChI |
PBGPFWACZLCJFH-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SC[C@H]4CCNC4 |
SMILES canónico |
COC1=CC2=C(C3=CC(=CC(=C3N=C2C=C1)CO)OC)SCC4CCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


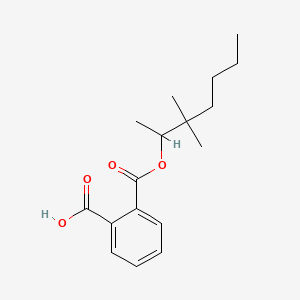
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
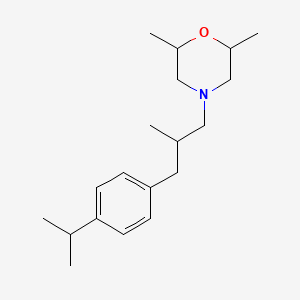
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
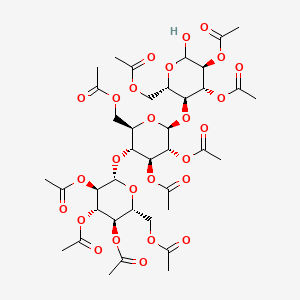
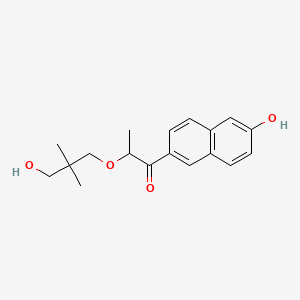
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

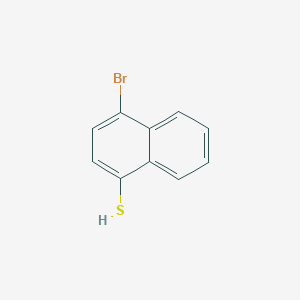
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)


